(Z)-2-cyano-3-(4-fluorophenyl)acrylamide
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Overview
Description
(Z)-2-cyano-3-(4-fluorophenyl)acrylamide: is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-(4-fluorophenyl)acrylamide typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form (Z)-2-cyano-3-(4-fluorophenyl)acrylonitrile. This intermediate is then subjected to a reaction with ammonia or an amine to yield the desired acrylamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-cyano-3-(4-fluorophenyl)acrylamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or fluorophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced derivatives.
Substitution: Formation of substituted acrylamides or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Z)-2-cyano-3-(4-fluorophenyl)acrylamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorophenyl groups contribute to its binding affinity and specificity. Upon binding, the compound can modulate the activity of the target, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
(Z)-2-cyano-3-phenylacrylamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
(Z)-2-cyano-3-(4-chlorophenyl)acrylamide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
(Z)-2-cyano-3-(4-methylphenyl)acrylamide: Contains a methyl group, which may influence its steric and electronic properties.
Uniqueness: The presence of the fluorophenyl group in (Z)-2-cyano-3-(4-fluorophenyl)acrylamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEWWPQQUQZVHI-YVMONPNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129115-54-4 |
Source
|
Record name | 2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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